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Compound of Interest

Compound Name: Ethyl p-acetoxybenzoate
CAS No.: 13031-45-3
Cat. No.: B083490
. J

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate, is a benzoate ester
distinguished by an acetoxy group at the para (4-position) of the benzene ring. Its CAS
Registry Number is 13031-45-3.[1][2] This compound serves as a valuable intermediate in
organic synthesis due to its dual ester functionalities, which can be selectively manipulated.

The molecular and physical properties are critical for its application in experimental design,
particularly for solubility and reaction kinetics. Below is a summary of its key attributes.
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Property Value Source(s)
CAS Number 13031-45-3 [1112]
Molecular Formula C11H1204 [1][3]
Molecular Weight 208.21 g/mol [11[3]

Colorless, viscous liquid;

Appearance crystallizes on standing at low [4]
temperatures.
Melting Point 34 °C [3]

Ethyl 4-acetoxybenzoate, 4-

Synonyms carbethoxyphenylacetate, p- [2]
EtO2CCeH4OAC
ACGYGMKFCVDVHS-

InChlKey [3]

UHFFFAOYSA-N

SMILES fCOC(:O)ClccC(OC(C):O)cc o

Synthesis Pathway and Mechanistic Considerations

The synthesis of Ethyl p-acetoxybenzoate is most effectively achieved through the
esterification of its carboxylic acid precursor, 4-acetoxybenzoic acid. While traditional Fischer
esterification (acid-catalyzed reaction with ethanol) is a possibility, it can be slow and require
harsh conditions that risk transesterification or hydrolysis of the existing acetate ester.

A superior and high-yield method, validated by Organic Syntheses, employs triethyloxonium
tetrafluoroborate (EtsO*BF4™) in the presence of a non-nucleophilic base.[4] This approach is
predicated on the high electrophilicity of the trialkyloxonium salt. The carboxylic acid is first
deprotonated by a hindered base, such as diisopropylethylamine (DIPEA), to form the
carboxylate anion. This highly nucleophilic carboxylate then readily attacks the ethyl group of
the triethyloxonium salt in an Sn2 reaction, affording the desired ethyl ester in excellent yield
(85-95%).[4] The use of a mild, non-nucleophilic base is crucial to prevent competition with the
carboxylate nucleophile.
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The logical workflow for this synthesis is outlined below.
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Caption: High-yield synthesis workflow for Ethyl p-acetoxybenzoate.

Experimental Protocol: Synthesis
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The following protocol is adapted from the robust and peer-reviewed procedure published in
Organic Syntheses, Coll. Vol. 6, p.630 (1988).[4]

Materials:

4-Acetoxybenzoic acid (1.80 g, 10.0 mmol)

Triethyloxonium tetrafluoroborate (2.09 g, 11.0 mmol)

Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 11 mmol)

Dichloromethane (CH2Clz, 75 mL)

1 N Hydrochloric acid (HCI)

1 N Potassium hydrogen carbonate (KHCO3)

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Naz2S0a)
Procedure:

e Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (10.0 mmol) and
dichloromethane (75 mL). Add a magnetic stir bar.

e Add triethyloxonium tetrafluoroborate (11.0 mmol) to the flask.
o While stirring the solution, introduce diisopropylethylamine (11 mmol) via syringe.
o Stopper the flask and continue stirring at room temperature for 16—24 hours.

o Work-up: Transfer the reaction mixture to a separatory funnel. a. Extract with three 50-mL
portions of 1 N HCI to remove excess DIPEA. b. Extract with three 50-mL portions of 1 N
KHCOs to remove any unreacted carboxylic acid. c. Wash with one 50-mL portion of
saturated brine.

e Dry the separated organic layer over anhydrous NazSOa.
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« Filter the solution to remove the drying agent and concentrate the filtrate on a rotary
evaporator.

« Purification: Purify the resulting residue by bulb-to-bulb distillation at approximately 140 °C (5
mm Hg) to yield Ethyl p-acetoxybenzoate as a colorless, viscous liquid (expected yield:
85-95%).[4]

Spectroscopic and Analytical Characterization

For a compound to be used in research, particularly in drug development, unambiguous
structural verification is paramount. While a publicly accessible, complete set of spectra for
Ethyl p-acetoxybenzoate is not readily available, its structure allows for a clear prediction of
its spectral features based on well-established principles of NMR, IR, and MS.

1H NMR Chemical Shift o ] ]
. Multiplicity Integration Assignment
(Predicted) (3, ppm)
' Protons ortho to -
Aromatic Protons  ~8.05 Doublet 2H
COOEt
) Protons ortho to -
Aromatic Protons  ~7.15 Doublet 2H
OAc
Ethyl Methylene ~4.35 Quartet 2H -OCH2CHs
Acetate Methyl ~2.30 Singlet 3H -OCOCHs
Ethyl Methyl ~1.38 Triplet 3H -OCH2CHs
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13C NMR (Predicted) Chemical Shift (8, ppm) Assignment
Carbonyl (Acetate) ~169 -OC(=O)CHs
Carbonyl (Ester) ~165 -C(=O)OCH2CHs
Aromatic C (ipso, OAc) ~154 C-OAc

Aromatic C (ortho, OAc) ~121 CH ortho to -OAc
Aromatic C (ortho, COOEY) ~131 CH ortho to -COOEt
Aromatic C (ipso, COOEt) ~128 C-COOEt

Ethyl Methylene ~61 -OCH2CHs

Acetate Methyl ~21 -OC(=0O)CHs

Ethyl Methyl ~14 -OCH2CHs

« Infrared (IR) Spectroscopy: Two distinct carbonyl (C=0) stretching frequencies are expected.

The ester carbonyl will appear around 1720-1715 cm~1, while the acetate carbonyl will be at

a slightly higher frequency, around 1765-1760 cm~1. Strong C-O stretching bands will also

be present in the 1300-1100 cm~1 region.

e Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

molecular ion (M*) peak at m/z = 208. Key fragmentation patterns would include the loss of

an ethoxy group (-~OCH2CHs, m/z = 45) to give a fragment at m/z = 163, and the loss of a

ketene molecule (CH2=C=0, m/z = 42) from the acetate group to give a fragment at m/z =

166 (corresponding to ethyl 4-hydroxybenzoate).

Applications in Research and Drug Development

Ethyl p-acetoxybenzoate is a versatile bifunctional molecule. Its primary value lies in its utility

as a building block for more complex molecules.

 Intermediate for Active Pharmaceutical Ingredients (APIs): The ester groups can be

selectively hydrolyzed. The acetate group is more labile and can be removed under mild

basic conditions to unmask a phenol, while the ethyl ester requires more forcing conditions
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for hydrolysis. This differential reactivity allows for sequential functionalization, a key strategy

in multi-step synthesis.

» Scaffold for Combinatorial Chemistry: The para-substituted benzene ring is a common

scaffold in medicinal chemistry. The two ester handles allow for the introduction of diverse

chemical moieties to build libraries of compounds for screening against biological targets.

e Pro-drug Development: The phenolic hydroxyl group of a parent drug can be acetylated to

improve its lipophilicity and membrane permeability. The resulting acetoxybenzoate structure

can then be hydrolyzed by esterase enzymes in vivo to release the active drug.
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Caption: Synthetic utility of Ethyl p-acetoxybenzoate.

Safety and Handling

As with any chemical reagent, proper handling of Ethyl p-acetoxybenzoate is essential. The

following guidelines are based on standard laboratory safety protocols.[2]
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Aspect Guideline

Wear safety goggles with side-shields,
Personal Protective Equipment (PPE) chemical-resistant gloves (e.g., nitrile), and a lab

coat.

o Use in a well-ventilated area or a chemical fume
Ventilation o _
hood to avoid inhalation of vapors.

Eyes: Immediately flush with plenty of water for

at least 15 minutes. Skin: Wash off with soap
In case of Contact )

and plenty of water. Remove contaminated

clothing.

Do NOT induce vomiting. Rinse mouth with

Ingestion . . . :

water and seek immediate medical attention.
Fi Use dry chemical, carbon dioxide, or alcohol-

ire

resistant foam to extinguish.[2]

Store in a cool, dry, well-ventilated place in a
Storage ] )

tightly sealed container.

Conclusion

Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a well-defined chemical entity with significant
potential as a synthetic intermediate. Its straightforward, high-yield synthesis and bifunctional
nature make it an attractive building block for creating complex molecular architectures relevant
to the pharmaceutical and materials science industries. This guide provides the foundational
knowledge required for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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